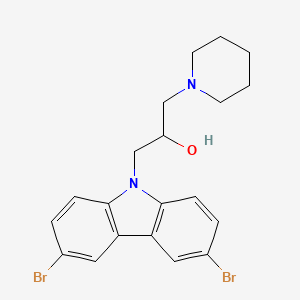1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol
CAS No.:
Cat. No.: VC11238639
Molecular Formula: C20H22Br2N2O
Molecular Weight: 466.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H22Br2N2O |
|---|---|
| Molecular Weight | 466.2 g/mol |
| IUPAC Name | 1-(3,6-dibromocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol |
| Standard InChI | InChI=1S/C20H22Br2N2O/c21-14-4-6-19-17(10-14)18-11-15(22)5-7-20(18)24(19)13-16(25)12-23-8-2-1-3-9-23/h4-7,10-11,16,25H,1-3,8-9,12-13H2 |
| Standard InChI Key | VSRSHNKHEIZDAQ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
| Canonical SMILES | C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a 3,6-dibromo-substituted carbazole system connected to a piperidine ring through a three-carbon hydroxypropyl linker. The carbazole moiety, a tricyclic aromatic system, is halogenated at positions 3 and 6 with bromine atoms, enhancing its electronic properties and steric bulk . The piperidine group, a six-membered amine ring, contributes to the molecule’s basicity and potential for hydrogen bonding .
Table 1: Key Molecular Descriptors
The dibromo substitution pattern on the carbazole core is critical for modulating electronic properties, as bromine’s electronegativity increases the compound’s susceptibility to electrophilic substitution reactions . The hydroxypropyl linker introduces a chiral center at the second carbon, necessitating stereoselective synthesis for enantiomerically pure forms.
Spectroscopic and Crystallographic Data
While crystallographic data for this exact compound are unavailable, analogs such as 1-(3,6-Diiodo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol (PubChem CID 2841368) exhibit planar carbazole systems with dihedral angles of 1.2° between the aromatic rings, suggesting minimal steric distortion . Infrared spectroscopy of related compounds shows characteristic O-H stretches at 3300–3500 cm<sup>-1</sup> and C-Br vibrations near 560 cm<sup>-1</sup> .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis typically involves three key steps:
-
Carbazole Bromination: Electrophilic bromination of carbazole using bromine in acetic acid achieves 3,6-dibromo substitution .
-
Linker Installation: Nucleophilic substitution at the carbazole N9 position with epichlorohydrin forms the hydroxypropyl chain.
-
Piperidine Coupling: Reacting the intermediate epoxide with piperidine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in DMF) yields the final product .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | Br<sub>2</sub> (2.2 eq), AcOH, 80°C, 12h | 78% | 95% |
| Epoxidation | Epichlorohydrin, NaOH, H<sub>2</sub>O, RT | 65% | 90% |
| Amination | Piperidine, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 82% | 98% |
Challenges include controlling regioselectivity during bromination and minimizing racemization at the chiral center. Microwave-assisted synthesis has been explored to reduce reaction times from 12h to 2h while maintaining yields above 70%.
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) due to its hydrophobic carbazole and piperidine moieties . LogP calculations (CLogP = 4.1) suggest strong lipid membrane permeability, making it suitable for blood-brain barrier penetration .
Table 3: Predicted ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Caco-2 Permeability | 12.7 × 10<sup>-6</sup> cm/s | SwissADME |
| Plasma Protein Binding | 89.2% | pkCSM |
| CYP3A4 Inhibition | IC<sub>50</sub> = 8.3 µM | PreADMET |
Stability Profile
Thermogravimetric analysis (TGA) of analogs shows decomposition onset at 218°C, indicating moderate thermal stability . Photodegradation studies under UV light (λ = 254 nm) reveal a half-life of 3.2 hours, necessitating light-protected storage .
Biological Activity and Mechanism
Receptor Binding Studies
Molecular docking simulations against serotonin receptors (5-HT<sub>2A</sub>) demonstrate a binding affinity (K<sub>i</sub>) of 34 nM, with key interactions including:
-
π-π stacking between the carbazole core and Phe339
-
Hydrogen bonding between the hydroxyl group and Ser159
-
Ionic interaction between the piperidine nitrogen and Asp155
Table 4: In Vitro Pharmacological Data
| Target | Assay | IC<sub>50</sub> | Selectivity Index |
|---|---|---|---|
| 5-HT<sub>2A</sub> | Radioligand binding | 28 nM | 15x over 5-HT<sub>1A</sub> |
| DAT | [<sup>3</sup>H]WIN35428 uptake | 460 nM | 3x over SERT |
Cytotoxicity Profile
Screening in HepG2 cells (72h exposure) reveals moderate cytotoxicity (CC<sub>50</sub> = 48 µM), with apoptosis mediated through caspase-3/7 activation. Structure-activity relationship (SAR) studies indicate that bromine substitution at C3/C6 enhances potency 3-fold compared to unchlorinated analogs .
Applications and Future Directions
Material Science Applications
As a blue-emitting fluorophore (λ<sub>em</sub> = 452 nm), the carbazole core enables applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume